4-Cyanophenyl cyclohexyl ketone (CAS 898792-14-8) is a highly specialized bifunctional building block characterized by an electron-deficient para-cyanophenyl ring coupled to a lipophilic cyclohexyl moiety via a carbonyl linker [1]. In industrial and pharmaceutical synthesis, this compound is primarily procured to bypass the complex, low-yield cyanation of advanced intermediates. The strong electron-withdrawing nature of the cyano group significantly increases the electrophilicity of the adjacent ketone, facilitating challenging nucleophilic additions, while simultaneously serving as a versatile precursor for tetrazoles, primary amines, and carboxylic acids [2]. Its defined steric volume, dictated by the cyclohexyl chair conformation, makes it a critical starting material for designing active pharmaceutical ingredients (APIs) with specific hydrophobic pocket-binding requirements and for synthesizing advanced liquid crystal monomers [1].
Substituting 4-cyanophenyl cyclohexyl ketone with closely related analogs, such as phenyl cyclohexyl ketone or 4-fluorophenyl cyclohexyl ketone, fundamentally alters both downstream processability and final product efficacy [1]. The absence of the para-cyano group eliminates the primary handle for late-stage tetrazole or amine formation, requiring buyers to introduce the nitrile group later in the synthesis—a process that often demands harsh conditions, such as transition-metal-catalyzed cyanation, and compromises overall yield [2]. Furthermore, substituting the cyclohexyl ring with a smaller cyclopentyl group (4-cyanophenyl cyclopentyl ketone) reduces the steric volume and lowers the partition coefficient (LogP), which can disrupt delicate phase-transition temperatures in materials science applications or reduce target affinity in pharmaceutical development [1]. Procuring the exact cyclohexyl-cyano combination guarantees the required stereoelectronic profile and eliminates the need for costly, multi-step functionalization.
The presence of the strongly electron-withdrawing para-cyano group significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted analogs [1]. In standardized nucleophilic addition models, 4-cyanophenyl cyclohexyl ketone demonstrates a markedly higher conversion rate and reduced reaction time compared to phenyl cyclohexyl ketone. This electronic activation allows for the use of milder reaction conditions, reducing the formation of side products such as enolization-derived impurities, which is critical for maintaining high yields in multi-step API synthesis [1].
| Evidence Dimension | Carbonyl Reactivity (Nucleophilic Addition Conversion Rate) |
| Target Compound Data | High conversion (>90%) under standard mild nucleophilic addition conditions due to p-cyano activation |
| Comparator Or Baseline | Phenyl cyclohexyl ketone (Baseline: Moderate conversion, ~70-75%, often requiring elevated temperatures or stronger nucleophiles) |
| Quantified Difference | Approx. 15-20% higher conversion yield under identical mild conditions |
| Conditions | Standard Grignard or reductive amination protocols at ambient temperature |
Allows procurement teams to select a building block that ensures higher yields and fewer impurities in challenging nucleophilic addition steps, lowering overall manufacturing costs.
The selection of the cyclohexyl ring over smaller cycloalkanes is driven by precise lipophilicity and steric requirements. 4-Cyanophenyl cyclohexyl ketone possesses a calculated LogP that is approximately 0.4 to 0.5 units higher than its cyclopentyl analog, 4-cyanophenyl cyclopentyl ketone [1]. Additionally, the chair conformation of the cyclohexyl group provides a larger, more defined three-dimensional steric footprint. In pharmaceutical lead optimization, this specific steric volume is often required to fully occupy deep hydrophobic pockets, while in materials science, it dictates the clearing temperature and viscosity of liquid crystal formulations [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) and Steric Volume |
| Target Compound Data | cLogP ~ 3.2 - 3.5; defined chair-conformation steric bulk |
| Comparator Or Baseline | 4-Cyanophenyl cyclopentyl ketone (cLogP ~ 2.8 - 3.0; smaller planar/envelope steric bulk) |
| Quantified Difference | ~0.4 - 0.5 unit increase in LogP and significantly larger 3D volume |
| Conditions | In silico calculation and standard structure-activity relationship (SAR) modeling |
Ensures the final synthesized molecule possesses the exact hydrophobic and steric properties required for target receptor binding or material phase stability.
A primary driver for procuring 4-cyanophenyl cyclohexyl ketone is its capacity for orthogonal late-stage functionalization. Unlike halogenated analogs such as 4-fluorophenyl cyclohexyl ketone, the para-cyano group can be selectively converted into a tetrazole (via [3+2] cycloaddition with azides) or reduced to a primary benzylamine without affecting the ketone-derived structural core [1]. This orthogonal reactivity is essential for synthesizing complex APIs, where the tetrazole or amine moiety must be introduced cleanly after the core scaffold is assembled[1].
| Evidence Dimension | Suitability for Tetrazole/Amine Conversion |
| Target Compound Data | Direct precursor for tetrazoles (via azide cycloaddition) or primary amines (via hydrogenation) |
| Comparator Or Baseline | 4-Fluorophenyl cyclohexyl ketone (Requires complex cross-coupling to introduce a cyano or amine group) |
| Quantified Difference | Eliminates 2-3 synthetic steps (cyanation/amination) compared to halogenated analogs |
| Conditions | Standard industrial synthesis pathways for tetrazole or benzylamine derivatives |
Procuring the cyano-functionalized building block directly eliminates multiple hazardous or low-yield synthetic steps, significantly streamlining scale-up production.
Directly leveraging the para-cyano group, this compound is an ideal starting material for the synthesis of tetrazole-bearing APIs, such as specialized antihypertensives or novel kinase inhibitors [1]. The pre-installed nitrile group allows for efficient [3+2] cycloaddition with azides after the ketone has been elaborated, avoiding the need for late-stage, transition-metal-catalyzed cyanation of halogenated precursors.
In the formulation of nematic liquid crystals, the combination of a rigid, polar cyanophenyl group and a bulky, lipophilic cyclohexyl group is highly valued [2]. The specific steric volume of the cyclohexyl ring (compared to cyclopentyl analogs) provides optimal phase-transition temperatures and viscosity profiles, making this compound a crucial intermediate for high-performance display technologies.
For drug discovery programs targeting deep, lipophilic binding sites, the precise steric bulk of the cyclohexyl group combined with the versatile ketone linker allows for the creation of tailored ligands[1]. The cyano group can be utilized to fine-tune the electronic properties of the final molecule or serve as a hydrogen bond acceptor, making it a superior choice over unsubstituted phenyl cyclohexyl ketone.